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Compound of Interest

Compound Name: GSK1059615

cat. No.: B1672348

GSK1059615: A Technical Whitepaper

This document provides a comprehensive technical overview of GSK1059615, a potent and
reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of
rapamycin (mTOR). This guide is intended for researchers, scientists, and professionals in the
field of drug development and cancer biology.

Chemical Structure and Properties

GSK1059615 is a synthetic molecule belonging to the thiazolidinone class of compounds. Its
chemical structure is characterized by a quinoline ring linked to a pyridine ring and a
thiazolidine-2,4-dione moiety.

Chemical Structure:

IUPAC Name: (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione[1]

SMILES: C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=0)NC(=0)S3)C4=CC=NC=C4[1]

INChl: INChl=1S/C18H11N302S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-
20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10-[1]

InChiKey: QDITZBLZQQZVEE-YBEGLDIGSA-N[1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of GSK1059615.
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Property Value Source
Molecular Formula C1sH11N302S [1112][3]
Molecular Weight 333.36 g/mol [41[5]
Appearance Crystalline solid [2]

Insoluble in water and ethanol.
B Soluble in DMSO (=8.33
Solubility ] ) [6][71I8]
mg/mL with gentle warming)

and DMF (2.5 mg/ml).

Store at -20°C as a powder.
Stock solutions in DMSO can

Storage [9][10]
be stored at -80°C for up to 6

months.

Note: Experimental values for properties such as melting point, pKa, and logP are not readily
available in the cited literature.

Mechanism of Action and Biological Activity

GSK1059615 is a highly potent, ATP-competitive, and reversible dual inhibitor of all Class |
PI3K isoforms (a, 3, 8, and y) and mTOR.[4][7] The thiazolidinedione ring of GSK1059615 is
believed to interact with the catalytic lysine residue within the ATP-binding pocket of the
kinases.[11] By inhibiting the PI3K/Akt/mTOR signaling pathway, GSK1059615 can induce G1
cell cycle arrest and apoptosis in various cancer cell lines, with particular sensitivity observed in
breast tumor cells.[4][11]

Inhibitory Activity:

The inhibitory potency of GSK1059615 against PI3K isoforms and mTOR is summarized in the
table below.
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Target ICs0 (NM) Ki (nM) Source
PI3Ka 0.4 0.42 [4][7]
PI3KP 0.6 0.6 [4][7]
PI3K3 2 1.7 [4][7]
PI3Ky 5 0.47 [417]
mTOR 12 Not Reported [41[7]

In cellular assays, GSK1059615 has been shown to inhibit the phosphorylation of Akt at
Ser473 in T47D and BT474 breast cancer cells with an ICso of 40 nM.[7]

Signaling Pathway

GSK1059615 exerts its biological effects by targeting the critical PI3K/Akt/mTOR signaling
cascade, a pathway frequently dysregulated in cancer.[1][4] The diagram below illustrates the
canonical PI3K/Akt/mTOR pathway and the points of inhibition by GSK1059615.

© 2025 BenchChem. All rights reserved.

3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11394329/
https://www.selleckchem.com/products/GSK1059615.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11394329/
https://www.selleckchem.com/products/GSK1059615.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11394329/
https://www.selleckchem.com/products/GSK1059615.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11394329/
https://www.selleckchem.com/products/GSK1059615.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11394329/
https://www.selleckchem.com/products/GSK1059615.html
https://www.benchchem.com/product/b1672348?utm_src=pdf-body
https://www.selleckchem.com/products/GSK1059615.html
https://www.benchchem.com/product/b1672348?utm_src=pdf-body
https://en.wikipedia.org/wiki/PI3K/AKT/mTOR_pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC11394329/
https://www.benchchem.com/product/b1672348?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

Plasma Membrane Cytoplasm
Receptor Tyrosine
( PIP2 ) ( Kinase (RTK) ) Akt @ @ PDK1 mTORC2
A A
phosphorylate phosphorylates

inhibits inhibits
Y
()
inhibits activates

A

/
Rheb-GTP

activates

mTORC1

activates inhibits
Y
(p7OSGK (4E BPl
represses

CeII Proliferation
& Growth

Click to download full resolution via product page

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by GSK1059615.
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Experimental Protocols

This section details common experimental methodologies used to characterize the activity of
GSK1059615.

Proposed Synthesis Route

While a specific, detailed synthesis protocol for GSK1059615 is not readily available in the
public domain, a plausible route can be inferred from the general synthesis of 5-arylidene-

thiazolidine-2,4-diones via Knoevenagel condensation.[12][13]

Start Materials:
4-(4-pyridinyl)quinoline-6-carbaldehyde
Thiazolidine-2,4-dione

i

Knoevenagel Condensation
- Reactants dissolved in a suitable solvent (e.g., ethanol, toluene).
- Catalytic amount of a base (e.qg., piperidine) is added.

i

Reaction
- Mixture is refluxed for several hours.

'

Work-up
- Cool the reaction mixture.
- Precipitate is collected by filtration.

i

Purification
- Wash the solid with a cold solvent (e.g., ethanol) to remove impurities.
- Recrystallization from a suitable solvent to yield pure GSK1059615.

Final Product:

GSK1059615
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Caption: Proposed workflow for the synthesis of GSK1059615.

In Vitro PI3K Inhibition Assay (HTRF)

The following protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay
to measure the inhibition of PISK enzymes.[4][7]

Materials:

Recombinant PI3K enzymes (q, (3, 9, y)
o GSK1059615

e PIP2 (substrate)

e ATP

e PI3K Reaction Buffer

e DTT

o Stop Solution

» Detection Solution

o 384-well low-volume assay plates
Procedure:

o Compound Preparation: Serially dilute GSK1059615 (e.g., 3-fold dilutions) in DMSO.
Transfer 50 nL of the diluted compound to the assay plate.

o Enzyme Preparation: Prepare the PI3K enzyme solution in reaction buffer supplemented with
5 mM DTT. The final enzyme concentrations are typically around 400 pM for PI3Ka and 9,
200 pM for PI3K[, and 1 nM for PI3Ky.
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e Pre-incubation: Add 2.5 pL of the enzyme solution to each well containing the compound.
Incubate for 15 minutes at room temperature.

e Reaction Initiation: Add 2.5 pL of a 2x substrate solution (containing PIP2 and ATP in
reaction buffer) to each well. Typical final concentrations are 10 uM PIP2 and 15-100 uM
ATP. Incubate for 1 hour at room temperature.

e Reaction Quenching: Add 2.5 uL of Stop Solution to each well.

e Detection: Add 2.5 pL of Detection Solution to each well and measure the HTRF signal on a
compatible plate reader.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of GSK1059615 on cancer cell
proliferation.

Materials:

e Cancer cell line of interest

o Complete cell culture medium
e GSK1059615

e MTT solution (5 mg/mL in PBS)
e DMSO

e 96-well plates

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well)
and allow them to adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of GSK1059615 for a
desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
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MTT Addition: Add 20 pL of MTT solution to each well and incubate for 3-4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 pL of DMSO to each
well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate
the percentage of cell viability relative to the vehicle control to determine the ICso value.

Apoptosis Detection by Western Blot

This protocol describes the detection of apoptosis markers in cells treated with GSK1059615.

Materials:

Cancer cell line of interest

GSK1059615

Lysis buffer

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Akt, anti-p-Akt)
HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Treatment and Lysis: Treat cells with GSK1059615 for a specified time. Harvest and
lyse the cells in a suitable lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a
PVDF membrane.

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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» Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of
GSK1059615.
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Caption: A typical experimental workflow for evaluating GSK1059615.

Conclusion

GSK1059615 is a well-characterized, potent dual inhibitor of PI3K and mTOR with significant
anti-proliferative and pro-apoptotic activity in cancer cells. The information and protocols
provided in this technical guide offer a solid foundation for researchers investigating the
therapeutic potential of targeting the PISK/Akt/mTOR pathway. While a Phase 1 clinical trial
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with GSK1059615 was terminated, the compound remains a valuable tool for preclinical
research in oncology and cell signaling.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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